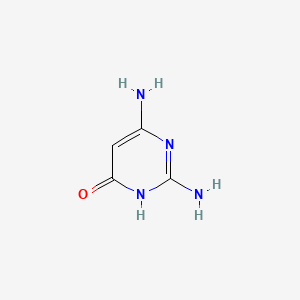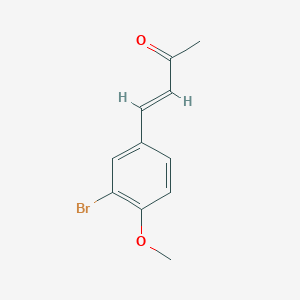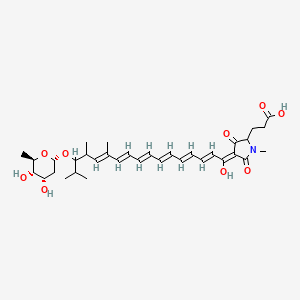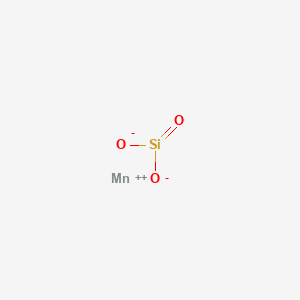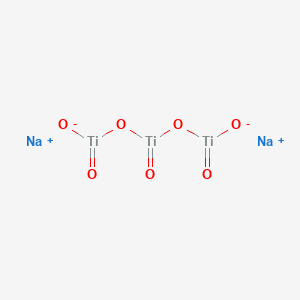
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclohexyl compounds involves multiple steps, including hydrogenation and isomerization reactions. For instance, the synthesis of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid was achieved by hydrogenating 4-(trans-4′-n-propylcyclohexyl)benzoic acid in a NaOH solution using Ru/C catalysts under specific conditions, achieving a 100% conversion rate (Hong, 2004). Similarly, the preparation and characterization of trans-4-(trans-4'-n-Propylcyclohexyl)cyclohexanol involved hydrogenation and isomerization steps, with a notable transformation of the isomer ratio under specific conditions (Qi-gui Li, 2005).
Molecular Structure Analysis
The molecular structures of cyclohexyl derivatives demonstrate significant diversity and complexity. Studies on derivatives such as trans-6-Aminocyclohept-3-enols highlight the polyfunctionalized nature of these compounds, crucial for asymmetric synthesis and applications in creating complex molecules (Paolo Celestini et al., 2002). Molecular conformation studies of 4-Aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution reveal the preferred staggered forms, indicating significant structural preferences that influence their chemical behavior (M. Yanaka et al., 1981).
Chemical Reactions and Properties
Cyclohexyl compounds participate in a wide array of chemical reactions. For example, the bromination and epoxydation of cyclohexene derivatives, followed by ring opening of the resulting epoxides, showcase the reactivity and potential for derivatization of these compounds (G. Bellucci et al., 1972). The cyclization of homogeranic acid to produce trans-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone through a concerted mechanism is another example of the complex chemical transformations these molecules can undergo (A. Saito et al., 1978).
Applications De Recherche Scientifique
1. Synthesis of Liquid Crystals
- Application Summary : Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used as an intermediate in the synthesis of trans-2-(4-alkylcyclohexyl)-1,3-propanediol . This compound exhibits liquid crystalline properties and can be used as an immediate precursor to synthesize trans-1,3-dioxane-based liquid crystals .
- Results : The synthesis results in trans-2-(4-alkylcyclohexyl)-1,3-propanediol, which exhibits liquid crystalline properties .
2. Synthesis of cis-4-Propylcyclohexanol
- Application Summary : Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used in the synthesis of cis-4-propylcyclohexanol . This compound is an important intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, which is widely used in the manufacture of liquid crystal displays .
- Method of Application : The synthesis involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase .
- Results : Using the optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone was completely transformed after 5 h, and 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) was obtained through extraction and rotary evaporation at a yield of 90.32% .
3. Synthesis of Trans-4-(trans-4’-n-propylcyclohexyl) Cyclohexyl Aldehyde
- Application Summary : Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used in the synthesis of Trans-4-(trans-4’-n-propylcyclohexyl) cyclohexyl aldehyde . This compound is synthesized from trans-4-(4’-n-propylcyclohexyl)-benzaldehyde propylene glycolacetal as the starting material .
- Method of Application : The synthesis involves hydrogenation, acidolysis, and isomerization reactions .
4. Synthesis of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester
- Application Summary : Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used in the synthesis of its pinacol ester . This compound is used for experimental and research purposes .
- Results : The synthesis results in trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester .
5. Synthesis of Trans-4-(trans-4’-n-propylcyclohexyl) Cyclohexyl Aldehyde
- Application Summary : Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid is used in the synthesis of Trans-4-(trans-4’-n-propylcyclohexyl) cyclohexyl aldehyde . This compound is synthesized from trans-4-(4’-n-propylcyclohexyl)-benzaldehyde propylene glycolacetal as the starting material .
- Method of Application : The synthesis involves hydrogenation, acidolysis, and isomerization reactions .
6. Synthesis of trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester
Propriétés
Numéro CAS |
1256346-32-3 |
|---|---|
Nom du produit |
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid |
Formule moléculaire |
C15H27BO2 |
Poids moléculaire |
250.18468 |
Synonymes |
Trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



